The synthesis of 2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid typically involves several steps:
The molecular structure of 2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid can be described as follows:
2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid participates in various chemical reactions:
The mechanism of action for 2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid is primarily associated with its interaction with biological macromolecules:
Studies may show that this compound interacts with pathways related to inflammation or cancer cell proliferation, although specific targets need further elucidation through experimental data.
Properties are often characterized using techniques such as:
2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid has several scientific applications:
The compound 2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid (CAS# 148324-47-4) exemplifies strategic pharmacophore integration for multitarget drug design. Its structure (molecular formula: C₂₂H₁₈O₄; MW: 346.38 g/mol) merges three bioactive motifs [1] [3]:
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₂H₁₈O₄ | Scaffold complexity for multi-target engagement |
Molecular Weight | 346.38 g/mol | Optimal for CNS penetration (MW < 500) |
Calculated LogP | 4.84 [1] | High lipophilicity for membrane assimilation |
Hydrogen Bond Acceptors | 4 | Solubility and target binding capacity |
Topological Polar Surface Area | 66.76 Ų [1] | Moderate BBB permeability potential |
This hybridization leverages synergistic effects: The benzoic acid moiety quenches mitochondrial reactive oxygen species (ROS), while the stilbene unit inhibits Aβ fibrillization and cholinesterase enzymes. Computational studies confirm the benzyloxy group’s role in enhancing binding to the peripheral anionic site (PAS) of acetylcholinesterase (AChE) [3].
This compound emerged from evolving MTDL strategies targeting Alzheimer’s disease (AD), which demand simultaneous modulation of cholinergic dysfunction, oxidative stress, and protein aggregation. Key milestones include:
Compound Class | BChE IC₅₀ | AChE IC₅₀ | Antioxidant Efficacy | Neuroprotection |
---|---|---|---|---|
2-(Benzyloxystyryl)-6-HBA | 85–106 nM | 7.2–7.7 μM | +++ (DPPH assay) | ++ (Aβ model) |
Catechol-TPP⁺ conjugates | >10 μM | Inactive | ++++ | + |
Protocatechuic acid | Inactive | Inactive | ++ | Not tested |
This compound’s design thus represents a "third-generation" MTDL, merging target engagement with organelle-specific delivery. Molecular modeling confirms bifunctional binding: The benzoic acid anchors to AChE’s catalytic site, while the benzyloxy group blocks PAS-mediated Aβ aggregation [3].
Despite its promise, critical research gaps persist:
Synthetic and Structural Challenges
Pharmacological Optimization Needs
Unvalidated Targets
Mitochondrial dynamics: Effects on mitochondrial biogenesis (e.g., PGC-1α pathway) or fission/fusion balance remain uninvestigated [3].
Table 3: Priority Research Questions
Research Domain | Key Question | Proposed Approach |
---|---|---|
Synthetic Chemistry | Can microwave-assisted synthesis improve yield and purity? | Adapt methods from [6] using water solvent |
Structural Biology | Does intramolecular H-bonding dictate conformational rigidity? | X-ray crystallography or 2D-NMR studies |
Structure-Activity | How does spacer length between pharmacophores influence BChE vs. AChE selectivity? | Synthesize C₈ vs. C₁₀ alkyl variants |
Metabolism | Can metabolic stability be enhanced without compromising activity? | Introduce ortho-fluoro substituents on benzyl ring |
These gaps highlight the compound’s untapped potential. Resolving its synthesis and target engagement mechanisms will accelerate rational MTDL development [3] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: